2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Description
2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H22ClN5O3 and its molecular weight is 427.89. The purity is usually 95%.
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Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the creation of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, indicating potential applications in medicinal chemistry and pharmaceutical research. The study demonstrates the importance of hydrogen bonding in the self-assembly processes of these complexes, which could be essential in designing new antioxidant agents (Chkirate et al., 2019).
Anticancer and Antimicrobial Agents
Research on pyridyl-pyrazolines, including various acetamide derivatives, has shown promising anticancer and antimicrobial properties. The synthesis and molecular docking studies of these compounds indicate their potential to overcome microbe resistance to pharmaceutical drugs, highlighting their relevance in developing new therapeutic agents (Katariya et al., 2021).
Spectroscopic and Quantum Mechanical Studies
Benzothiazolinone acetamide analogs have been studied for their photochemical and thermochemical properties, including their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies involve spectroscopic analysis and quantum mechanical studies, offering insights into the compounds' linear and nonlinear optical behaviors, which could be beneficial for photonic devices like optical switches and modulators (Mary et al., 2020).
Oxidation Reactivity Channels
Research on 2-(pyridin-2-yl)-N,N-diphenylacetamides has explored their chemical oxidation processes, yielding products with varying properties based on the oxidant and reaction conditions. These findings contribute to understanding the chemical reactivity and potential applications of acetamide derivatives in various industrial and pharmaceutical contexts (Pailloux et al., 2007).
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O3/c22-14-3-1-4-15(9-14)27-20-17(11-24-27)19(13-6-7-13)25-26(21(20)29)12-18(28)23-10-16-5-2-8-30-16/h1,3-4,9,11,13,16H,2,5-8,10,12H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUVOQGGCJXVKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=O)C3=C(C=NN3C4=CC(=CC=C4)Cl)C(=N2)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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